7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3,4-Diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a 3,4-diethoxyphenyl group at position 7 and a 2-methylbenzyl moiety at position 2. Thienopyrimidinones are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signaling pathways .
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-28-20-11-10-17(12-21(20)29-5-2)19-14-30-23-22(19)25-15-26(24(23)27)13-18-9-7-6-8-16(18)3/h6-12,14-15H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFEVHHRHDDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Substitution Reactions:
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands. Additionally, the use of green chemistry principles to reduce waste and improve sustainability would be considered.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Common organic solvents like dichloromethane, ethanol, and toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde derivatives, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Biological Activities
The biological applications of 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one include:
Antimicrobial Activity
Research has indicated that derivatives of thienopyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
Thienopyrimidine derivatives have shown promise in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various models.
- Research Findings : Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions.
Synthetic Route Overview:
- Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Electrophilic Substitution : Introduction of the 3,4-diethoxyphenyl group via electrophilic aromatic substitution.
- Final Modifications : Addition of the 2-methylbenzyl group through nucleophilic substitution.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated MIC values lower than traditional antibiotics against resistant strains. |
| Study B | Anticancer Effects | Induced significant apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study C | Anti-inflammatory Properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by over 50%. |
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological activity. Generally, such compounds may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to modulate signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives vary in substituents at positions 3 and 7, which critically influence their biological activity and physicochemical properties. Key comparisons include:
Key Trends
- Ethoxy/methoxy groups (electron-donating) may stabilize π-π stacking interactions .
- Steric and Lipophilic Effects : Bulky 3-substituents (e.g., 2-methylbenzyl, trifluoromethylbenzyl) improve target specificity by reducing off-target binding . Increased lipophilicity (e.g., diethoxy vs. dimethoxy) correlates with enhanced cellular uptake but may reduce aqueous solubility .
- Biological Activity : Compounds with halogenated aryl groups (e.g., 4-bromophenyl, 3-chlorophenyl) show moderate cytotoxicity in cancer cell lines, while trifluoromethyl-substituted derivatives exhibit improved metabolic stability .
Biological Activity
The compound 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.46 g/mol. The structure features a thieno[3,2-d]pyrimidin-4-one core, which is characterized by a fused thieno and pyrimidine ring system. The presence of both a diethoxyphenyl group and a methylbenzyl moiety enhances its chemical reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds in the thienopyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Thienopyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell proliferation .
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication. In vitro studies suggest that they may interfere with the life cycle of viruses such as Hepatitis C .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been reported to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell survival and growth .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds within the thienopyrimidine class:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 3-benzyl-7-(3,4-dimethoxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one | Thienopyrimidine | Anticancer | Induces apoptosis in cancer cells |
| 7-(dimethylamino)-thieno[2,3-d]pyrimidin-4(5H)-one | Thienopyrimidine | Cytotoxicity against cancer cells | Targets multiple cancer cell lines |
| 6-methylthieno[2,3-d]pyrimidin-4(5H)-one | Thienopyrimidine | Antiviral | Effective against various viruses |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of several thienopyrimidine derivatives on HeLa and MCF-7 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values as low as 7 µM against these cancer types, suggesting potent anticancer properties .
- Antiviral Activity : In another study focusing on antiviral properties, derivatives demonstrated significant inhibition of Hepatitis C virus replication in vitro. The mechanism was attributed to interference with viral RNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
